N-(2-(3,5-dimethylphenoxy)ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-(3,5-dimethylphenoxy)ethyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents and Clinical Trials
Compounds with complex structures, including various pyrimidine derivatives, have been explored for their antitumor properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent, has been analyzed in phase I clinical trials, focusing on its metabolism and toxicity in cancer patients. Such studies provide a foundational understanding of how similar compounds might be metabolized within the human body and their potential as therapeutic agents (P. Schofield et al., 1999).
Pharmacokinetics and Metabolism
Research on the pharmacokinetics and metabolism of experimental compounds, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), sheds light on the absorption, metabolism, and excretion patterns of these compounds in both animal models and humans. Such studies are crucial for determining the therapeutic potential and safety profile of new drugs (Steven W. Martin et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitenoyl ACP reductase and dihydrofolate reductase . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function
Biochemical Pathways
The inhibition of enoyl ACP reductase and dihydrofolate reductase affects the fatty acid synthesis and folate metabolism pathways, respectively . This can lead to a disruption in bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of key enzymes. This could result in the disruption of essential biochemical pathways in bacteria, leading to their death .
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-6-11(2)8-12(7-10)23-5-4-17-14(20)13-9-18-16(22)19(3)15(13)21/h6-9H,4-5H2,1-3H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGDNTNSFOXYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.